molecular formula C10H10F3N5O2 B2384160 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2309796-96-9

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2384160
CAS No.: 2309796-96-9
M. Wt: 289.218
InChI Key: FHBHJFAXFIIVGJ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-b]pyridazine with methoxy-substituted reagents in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure high yields and purity of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, scalability, and adherence to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is unique due to its combination of a trifluoromethyl group, a methoxy group, and a triazolopyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O2/c1-20-9-3-2-6-15-16-7(18(6)17-9)5-14-8(19)4-10(11,12)13/h2-3H,4-5H2,1H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBHJFAXFIIVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CC(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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